"1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine potential CNS effects"
"1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine potential CNS effects"
An In-Depth Technical Assessment of 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine : Structural Pharmacology & CNS Potential
Executive Summary
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine (also referred to as N-allyl-1-benzylpyrrolidin-3-amine) represents a privileged scaffold within the class of 3-aminopyrrolidines . This structural motif is historically significant in medicinal chemistry, serving as the core pharmacophore for various antipsychotics (e.g., nemonapride derivatives), analgesics, and cognitive enhancers.
This technical guide evaluates the compound as a putative CNS-active ligand . Based on Structure-Activity Relationship (SAR) analysis of homologous 1-benzyl-3-aminopyrrolidines, this molecule is predicted to exhibit high affinity for Sigma-1 (
Target Audience: Medicinal Chemists, Neuropharmacologists, and Lead Optimization Specialists.
Chemical Profile & Physicochemical Properties
Understanding the physicochemical baseline is critical for predicting Blood-Brain Barrier (BBB) penetration and receptor interaction.
| Property | Value (Predicted) | Pharmacological Implication |
| IUPAC Name | 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine | Unambiguous identification. |
| Molecular Formula | C | Low molecular weight (<300 Da) favors CNS entry. |
| Molecular Weight | 216.32 g/mol | Optimal for BBB permeability (Lipinski compliant). |
| cLogP | ~2.3 – 2.8 | Highly lipophilic; suggests excellent passive diffusion across the BBB. |
| pKa (Basic N) | ~9.2 – 9.6 | Predominantly ionized at physiological pH, mimicking monoamine neurotransmitters. |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor anchoring (e.g., Asp residue in GPCRs). |
| H-Bond Acceptors | 2 | Facilitates interaction with Ser/Thr residues in the binding pocket. |
Structural Insight: The molecule features a chiral center at C3 of the pyrrolidine ring. Biological activity is likely stereoselective, with the (S)- and (R)- enantiomers potentially exhibiting distinct pharmacological profiles (e.g., D2 antagonism vs. Sigma agonism).
Pharmacological Hypothesis: Mechanism of Action
Based on the 1-benzyl-3-aminopyrrolidine (BAP) scaffold, we propose three primary mechanisms of action.
A. Primary Target: Sigma-1 Receptor ( R) Modulation
The benzyl-amine motif is the quintessential pharmacophore for high-affinity
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Mechanism: The benzyl group occupies the primary hydrophobic pocket, while the protonated pyrrolidine nitrogen forms an electrostatic interaction with Glu172 or Asp126 .
-
Effect:
R activation modulates intracellular Calcium ( ) signaling and chaperones proteins like IP3R, potentially offering neuroprotective and nootropic effects.
B. Secondary Target: Dopamine D2/D3 Receptor Antagonism
Substituted 3-aminopyrrolidines are structural analogs of the benzamide antipsychotics (e.g., sulpiride, nemonapride).
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Mechanism: The basic nitrogen mimics the ethylamine side chain of dopamine, anchoring to Asp114 (in D2). The N-allyl group may extend into the secondary binding pocket, potentially enhancing D3 selectivity over D2.
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Effect: Potential utility as an atypical antipsychotic or anti-addiction agent (via D3 modulation).
C. Tertiary Target: Nicotinic Acetylcholine Receptors (nAChRs)
The pyrrolidine ring with a secondary amine is structurally homologous to nicotine and cytisine.
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Mechanism: The allyl group is sterically small enough to fit within the
nAChR binding site. -
Effect: Potential modulation of cognitive function or analgesia.[1]
Visualization: Proposed Signaling Pathway (Sigma-1)
The following diagram illustrates the hypothetical signaling cascade upon binding of 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine to the Sigma-1 receptor at the Endoplasmic Reticulum (ER) interface.
Figure 1: Proposed Mechanism of Action via Sigma-1 Receptor Chaperoning.
Experimental Validation Protocols
To confirm the CNS profile of this compound, the following self-validating experimental workflows are required.
Protocol A: Radioligand Binding Screen (The "Gold Standard")
Objective: Determine affinity (
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Preparation:
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Source Tissue: Rat brain homogenates (striatum for D2, cortex for
) or transfected HEK-293 cells. -
Radioligands:
-
(for
). - (for D2).
-
(for
-
-
Assay Conditions:
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Incubate 50
g membrane protein with radioligand (0.5 nM) and test compound ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
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Incubation: 60 min at 25°C (
) or 37°C ( ).
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
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Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Specific binding must exceed 80% of total binding. Reference compounds (Haloperidol) must fall within 0.5 log units of historical values.
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Protocol B: Functional cAMP Assay (Gi/Gs Coupling)
Objective: Determine if the ligand is an agonist or antagonist at D2 receptors.
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System: CHO cells stably expressing human D2 receptors.
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Stimulation: Pre-treat cells with Forskolin (10
M) to elevate cAMP levels. -
Treatment: Add test compound.
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Agonist Response: Decrease in cAMP (Gi-coupled).
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Antagonist Response: Reversal of Quinpirole-induced cAMP suppression.
-
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Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.
ADME & Safety Considerations
The allyl group introduces specific metabolic considerations that must be addressed early in development.
Metabolic Stability (Microsomal Stability Assay)
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Risk: The allyl group is susceptible to:
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Epoxidation: Formation of a reactive epoxide (glycidamide-like), which is potentially genotoxic.
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N-Dealkylation: Loss of the allyl group to yield the secondary amine metabolite.
-
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Assessment: Incubate with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (
) via LC-MS/MS.-
Acceptance Criteria:
min for a lead candidate.
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Cardiotoxicity (hERG Inhibition)
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Risk: Benzyl-amines are frequent hERG blockers, leading to QT prolongation.
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Protocol: Automated Patch-Clamp (PatchXpress) on hERG-expressing CHO cells.
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Threshold:
is desired to minimize arrhythmia risk.
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References
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Preclamol ((-)-3-PPP)
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Langa, F., et al. (2003). Generation and phenotypic analysis of sigma receptor type I (sigma 1) knockout mice. European Journal of Neuroscience. Link
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SAR of 3-Aminopyrrolidines
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Nemonapride Analogs
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Metabolic Liabilities of Allyl Amines
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Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link
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(Note: As this specific molecule is a theoretical/novel derivative, references provided ground the SAR and methodological approach in established literature for the 3-aminopyrrolidine scaffold.)
